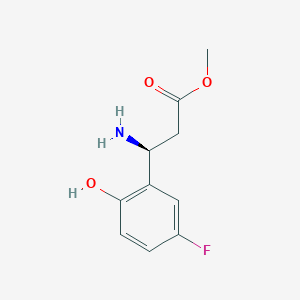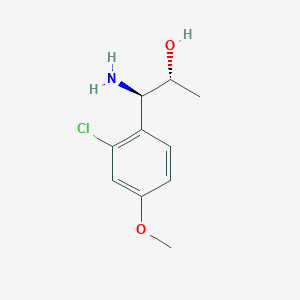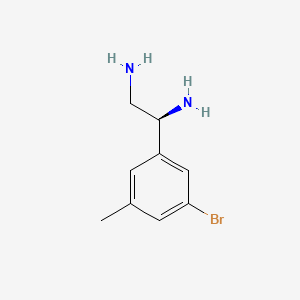
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amine Introduction: The ethane-1,2-diamine moiety can be introduced through a nucleophilic substitution reaction using ethylenediamine and an appropriate leaving group on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming imines or other oxidized derivatives.
Reduction: Reduction reactions may convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution with an amine could produce a secondary amine derivative.
科学的研究の応用
Chemistry
In organic synthesis, (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features could be exploited to interact with biological targets, leading to the development of novel drugs.
Medicine
Research into the biological activity of this compound could reveal therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects. Further studies are needed to elucidate its pharmacological potential.
Industry
In material science, this compound could be used in the synthesis of polymers, resins, or other advanced materials. Its unique structure may impart desirable properties to these materials.
作用機序
The mechanism by which (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine exerts its effects would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
(1S)-1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine: Similar structure with a different position of the methyl group.
(1S)-1-(3-Chloro-5-methylphenyl)ethane-1,2-diamine: Chlorine atom instead of bromine.
(1S)-1-(3-Bromo-5-ethylphenyl)ethane-1,2-diamine: Ethyl group instead of methyl.
Uniqueness
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
特性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC名 |
(1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChIキー |
QBNKUUMEGVRPFZ-SECBINFHSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](CN)N |
正規SMILES |
CC1=CC(=CC(=C1)Br)C(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


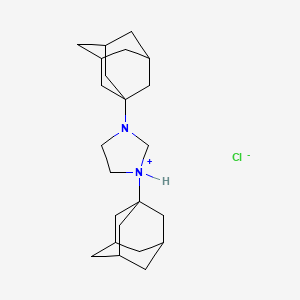
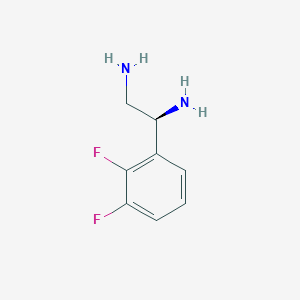
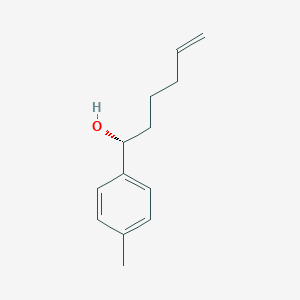
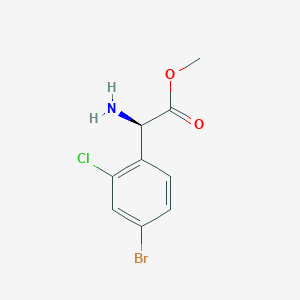
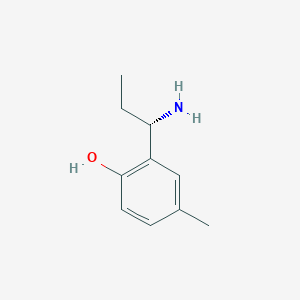
![Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride](/img/structure/B13052020.png)
![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)
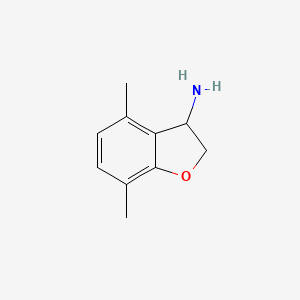
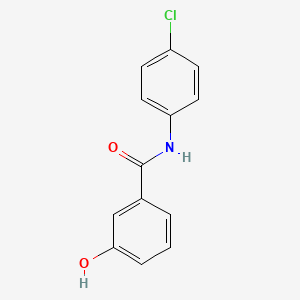
![Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate](/img/structure/B13052056.png)
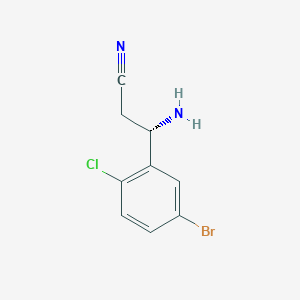
![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)
